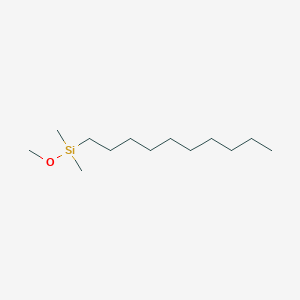
(2S,4R,5S)-4-Methyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R,5S)-4-Methyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of amino acids. This compound is commonly known as L-methionine sulfoximine or MSO. It is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine. MSO has been widely used as a tool in scientific research to investigate the role of glutamine synthetase in various biological processes.
Mechanism Of Action
MSO inhibits glutamine synthetase by binding to the active site of the enzyme and blocking the conversion of glutamate and ammonia to glutamine. This leads to a decrease in the levels of glutamine in the cell, which can have a variety of effects on cellular metabolism and function.
Biochemical And Physiological Effects
MSO has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of glutamine synthetase in the regulation of glutamate levels in the brain, which is an important neurotransmitter involved in many physiological processes. MSO has also been used to study the role of glutamine synthetase in the regulation of ammonia levels in the liver, which is important for the detoxification of ammonia in the body.
Advantages And Limitations For Lab Experiments
One of the advantages of using MSO in lab experiments is that it is a potent and specific inhibitor of glutamine synthetase. This allows researchers to selectively inhibit the activity of this enzyme and study its role in various biological processes. However, one of the limitations of using MSO is that it can have off-target effects on other enzymes and metabolic pathways, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for the use of MSO in scientific research. One area of interest is the role of glutamine synthetase in cancer cells, where it has been shown to play a critical role in regulating cellular metabolism and survival. MSO has been used to study the effects of inhibiting glutamine synthetase in cancer cells, and there is potential for the development of MSO-based therapies for cancer treatment.
Another area of interest is the role of glutamine synthetase in neurodegenerative diseases, where it has been implicated in the regulation of glutamate levels in the brain. MSO has been used to study the effects of inhibiting glutamine synthetase in animal models of neurodegenerative diseases, and there is potential for the development of MSO-based therapies for these conditions.
Conclusion:
(2S,4R,5S)-4-Methyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a potent inhibitor of glutamine synthetase that has been widely used as a tool in scientific research to investigate the role of this enzyme in various biological processes. MSO has many potential applications in the study of cancer, neurodegenerative diseases, and other physiological processes. However, further research is needed to fully understand the effects of MSO on cellular metabolism and function, and to develop MSO-based therapies for the treatment of disease.
Synthesis Methods
MSO can be synthesized using several methods, including the reaction of L-methionine with hydrogen peroxide, the reaction of L-methionine with sulfur dioxide and hydrogen peroxide, and the reaction of L-methionine with oxone. The most common method used for the synthesis of MSO is the reaction of L-methionine with hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Scientific Research Applications
MSO has been widely used as a tool in scientific research to investigate the role of glutamine synthetase in various biological processes. Glutamine synthetase is an enzyme that plays a critical role in the metabolism of glutamine, which is an important amino acid involved in many physiological processes. MSO has been used to study the role of glutamine synthetase in the regulation of glutamine levels in the brain, liver, and other tissues.
properties
CAS RN |
185017-71-4 |
|---|---|
Product Name |
(2S,4R,5S)-4-Methyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S,4R,5S)-5-(hydroxymethyl)-4-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-4-2-5(7(10)11)8-6(4)3-9/h4-6,8-9H,2-3H2,1H3,(H,10,11)/t4-,5+,6-/m1/s1 |
InChI Key |
PKWPTJYOIPALSH-NGJCXOISSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](N[C@@H]1CO)C(=O)O |
SMILES |
CC1CC(NC1CO)C(=O)O |
Canonical SMILES |
CC1CC(NC1CO)C(=O)O |
synonyms |
L-Proline, 5-(hydroxymethyl)-4-methyl-, (4R,5S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



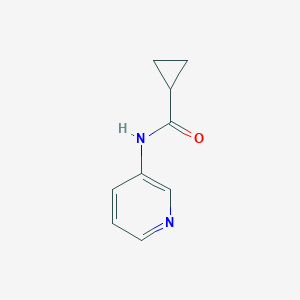
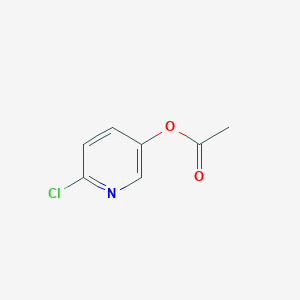
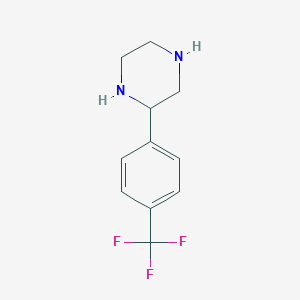
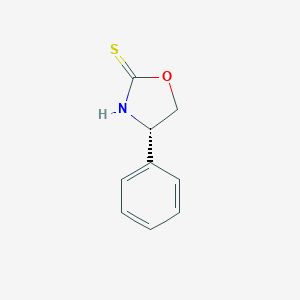
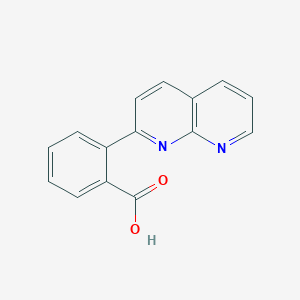
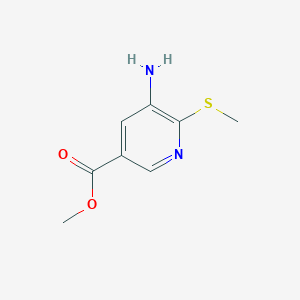

![1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B67165.png)
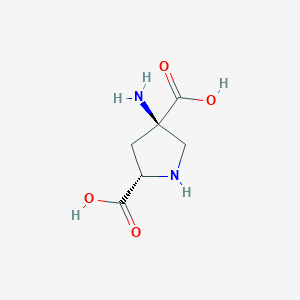


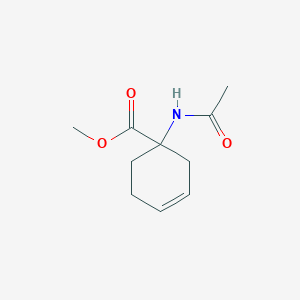
![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)
